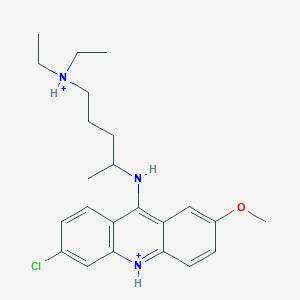
Acrichine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.
Applications De Recherche Scientifique
Anticancer Properties
Acrichine, known for its chemotherapeutic applications, has been a focus of scientific research due to its ability to intercalate into DNA and inhibit enzymes like topoisomerase and telomerase. Studies have explored various acridine derivatives, including acrichine, for their potential in cancer treatment. These research efforts have contributed to the development of anticancer agents based on acridine and its derivatives, with in vivo and in vitro studies supporting their effectiveness against cancer cells (Galdino-Pitta et al., 2013). Similarly, Denny (2002) emphasizes the long history of acridine derivatives as bioactives, particularly highlighting their emerging role in anticancer drug development due to their DNA intercalating capacity (Denny, 2002).
Analytical Chemistry Applications
Acrichine has also found applications in analytical chemistry. Grigoryan et al. (1997) investigated the fluorometric reaction of acrichine with hexachloroantimonic acid, demonstrating its potential for the extraction-fluorometry determination of nanogram amounts of antimony(v) (Grigoryan et al., 1997).
Impact on Bioavailability of Drugs
In the context of enhancing drug bioavailability, experiments have evaluated the role of acrids (such as acrichine) in Ayurvedic medicine. These studies suggest that acrids like acrichine can increase the bioavailability of certain drugs by promoting rapid absorption or protecting the drug from metabolism in the liver (Atal et al., 1981).
Antimicrobial and Antiphage Activities
Research on acrichine's antimicrobial and antiphage activities has been conducted, particularly in the context of staphylococcus phages. Studies by Shraer and Ratgauz (1975) demonstrated the nonspecific influence of acrichine on the lytic cycle of staphylococcus phages, indicating its potential utility in investigating transduction phenomena (Shraer & Ratgauz, 1975).
Propriétés
Nom du produit |
Acrichine |
|---|---|
Formule moléculaire |
C23H32ClN3O+2 |
Poids moléculaire |
402 g/mol |
Nom IUPAC |
4-[(6-chloro-2-methoxyacridin-10-ium-9-yl)amino]pentyl-diethylazanium |
InChI |
InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/p+2 |
Clé InChI |
GPKJTRJOBQGKQK-UHFFFAOYSA-P |
SMILES canonique |
CC[NH+](CC)CCCC(C)NC1=C2C=C(C=CC2=[NH+]C3=C1C=CC(=C3)Cl)OC |
Synonymes |
Acrichine Atabrine Atebrin Dihydrochloride, Quinacrine Dimesylate, Quinacrine Hydrochloride, Quinacrine Mepacrine Monoacetate, Quinacrine Monohydrochloride, Quinacrine Monomesylate, Quinacrine Quinacrine Quinacrine Dihydrochloride Quinacrine Dihydrochloride, Dihydrate Quinacrine Dihyrochloride, (R)-Isomer Quinacrine Dihyrochloride, (S)-Isomer Quinacrine Dimesylate Quinacrine Hydrochloride Quinacrine Monoacetate Quinacrine Monohydrochloride Quinacrine Monomesylate Quinacrine, (+-)-Isomer Quinacrine, (R)-Isomer Quinacrine, (S)-Isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




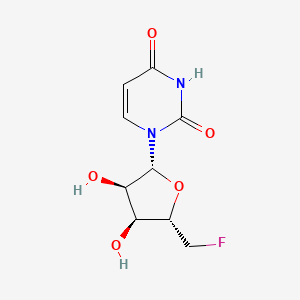
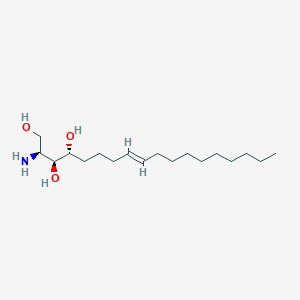
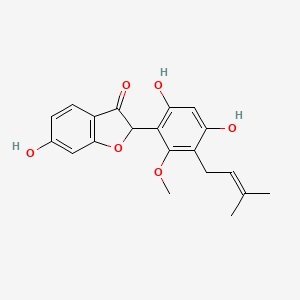
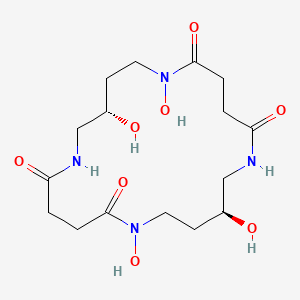
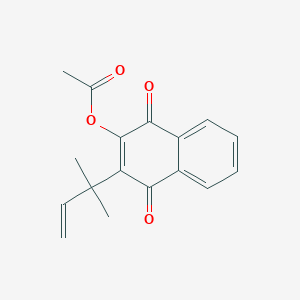
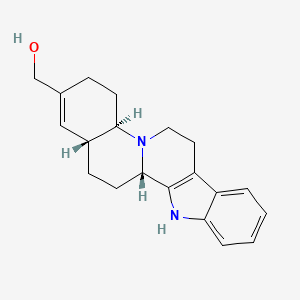

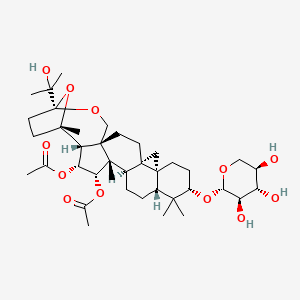
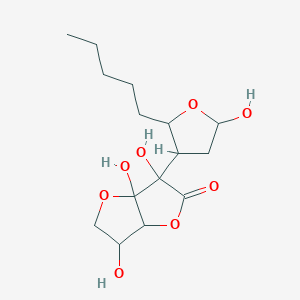
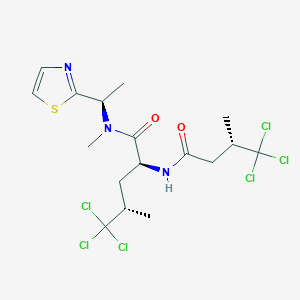
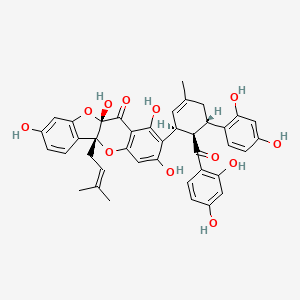
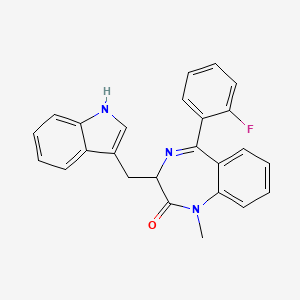
![(E)-but-2-enedioic acid;(5R,7R)-N,N-dimethyl-5-(4-nitrophenoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine](/img/structure/B1254832.png)